molecular formula C13H10ClN3 B14417867 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 79899-10-8

2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B14417867
CAS No.: 79899-10-8
M. Wt: 243.69 g/mol
InChI Key: YASBUWGTROKYBJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic organic compound featuring a fused imidazo[1,5-a]pyrimidine core substituted with chlorine, methyl, and phenyl groups at positions 2, 4, and 6, respectively.

Properties

CAS No.

79899-10-8

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-9-7-11(14)16-12-8-15-13(17(9)12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YASBUWGTROKYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Acylaminoalkylpyrimidine Intermediates

Reaction Mechanism and Conditions

This method, adapted from EP0134928A1, involves synthesizing imidazo[1,5-a]pyrimidines via acylaminoalkylpyrimidine intermediates. For the target compound, 2-amino-4-methyl-6-phenylpyrimidine is acylated with chloroacetyl chloride to form N-(4-methyl-6-phenylpyrimidin-2-yl)chloroacetamide . Cyclization is achieved using phosphoryl chloride (POCl₃) under reflux (110°C, 6 h), yielding the imidazo[1,5-a]pyrimidine core.

Key Steps:
  • Acylation :

    • Substrate: 2-Amino-4-methyl-6-phenylpyrimidine
    • Reagent: Chloroacetyl chloride (1.2 equiv)
    • Solvent: Dichloromethane (DCM), 0°C → RT, 2 h
    • Yield: 85%.
  • Cyclization :

    • Reagent: POCl₃ (5 equiv), catalytic DMF
    • Conditions: Reflux (110°C), 6 h
    • Workup: Quench with ice-water, extract with ethyl acetate
    • Yield: 68%.

Optimization and Challenges

  • Chlorination Efficiency : Excess POCl₃ (≥5 equiv) ensures complete cyclization but requires careful quenching to avoid hydrolysis.
  • Byproducts : Residual acylated intermediates may form; column chromatography (hexane/EtOAc, 3:1) is critical for purification.

Multicomponent Reaction (MCR) Followed by Iodine-Mediated Rearrangement

Reaction Design

This novel approach, reported by Gambouz et al., employs a one-pot MCR to generate bicyclic intermediates, which undergo iodine-induced rearrangement to imidazo[1,5-a]pyrimidines.

Procedure:
  • MCR Step :

    • Components:
      • 3-Amino-4-cyanopyrazole (1 equiv)
      • Phenylacetylene (1.2 equiv)
      • tert-Butyl isocyanide (1 equiv)
    • Catalyst: ZrCl₄ (10 mol%)
    • Solvent: MeOH, 50°C, 24 h
    • Intermediate: 3-(tert-Butylamino)-2-(phenylethynyl)-1H-imidazo[1,2-b]pyrazole (Yield: 56%).
  • Rearrangement :

    • Reagent: I₂ (6 equiv)
    • Solvent: THF, RT, 24 h
    • Product: 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (Yield: 71%).

Advantages Over Traditional Methods

  • Atom Economy : Avoids stoichiometric chlorinating agents.
  • Scalability : THF and iodine are cost-effective and reusable.

Chlorination of Hydroxy Precursors

Direct Chlorination Using POCl₃

Adapted from CN110372602A, this method chlorinates a hydroxylated precursor:

  • Substrate Synthesis :

    • 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-ol is prepared via cyclocondensation of 2-amino-4-methyl-6-phenylpyrimidine with glycolic acid (Yield: 78%).
  • Chlorination :

    • Reagent: POCl₃ (8 equiv), DMAP (0.1 equiv)
    • Solvent: Toluene, 90°C, 4 h
    • Workup: Neutralize with NaHCO₃, extract with DCM
    • Yield: 82%.

Comparative Analysis

  • Efficiency : POCl₃ provides higher regioselectivity compared to SOCl₂.
  • Purity : ≥99% by HPLC after recrystallization (MeOH/H₂O).

Bi(OTf)₃-Catalyzed Condensation

Methodology

Aryl aldehydes and aminopyrimidines undergo condensation using bismuth triflate, as demonstrated by ACS Organic & Inorganic Au:

  • Reaction Setup :

    • Substrates:
      • 4-Methyl-6-phenylpyrimidin-2-amine (1 equiv)
      • Benzaldehyde (1.2 equiv)
    • Catalyst: Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (1.5 equiv)
    • Solvent: DCE, 150°C, 12 h
    • Yield: 89%.
  • Chlorination Post-Modification :

    • Reagent: SOCl₂ (3 equiv), DMF (cat.)
    • Conditions: Reflux (70°C), 2 h
    • Yield: 76%.

Data Tables: Reaction Comparison

Method Key Reagents Conditions Yield (%) Purity (%)
Cyclization POCl₃, DMF 110°C, 6 h 68 98
MCR + Rearrangement I₂, THF RT, 24 h 71 95
Direct Chlorination POCl₃, DMAP 90°C, 4 h 82 99
Bi(OTf)₃ Condensation Bi(OTf)₃, p-TsOH·H₂O 150°C, 12 h 89 97

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The imidazo[1,5-a]pyrimidine scaffold differentiates this compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines in ). Key distinctions include:

  • Aromaticity and π-Electron Distribution : Pyrazolo[1,5-a]pyrimidines exhibit localized π-electron systems akin to naphthalene due to bond fixation in the pyrimidine ring . In contrast, the imidazo[1,5-a]pyrimidine core may display altered resonance patterns due to the nitrogen-rich imidazole ring.
  • Hydrogen Bonding : Pyrazolo-pyrimidines form C–H⋯N hydrogen-bonded chains , whereas the chloro substituent in the target compound could promote halogen bonding or polar interactions.
Substituent Effects

Substituents critically modulate molecular conformation and reactivity:

Compound Substituents (Positions) Key Structural Features
Target Compound 2-Cl, 4-Me, 6-Ph Chloro (electron-withdrawing), methyl (electron-donating), phenyl (bulk/planar aromatic group).
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines 5-Me, 2-(4-substituted aryl) Methyl and aryl groups influence puckering (envelope conformation) and coplanarity with heterocycles .
Pesticide Derivatives () Ethylsulfonyl-pyridinyl substituents Sulfonyl groups enhance pesticidal activity via electrophilic interactions .

Key Observations :

  • Chloro vs. Halogenated Aryl Groups : The 2-chloro group in the target compound may increase electrophilicity compared to bromo- or methoxy-substituted analogs (e.g., compounds II–IV), altering reactivity in nucleophilic environments.
  • Phenyl vs.
Conformational and Crystallographic Differences
  • Ring Puckering : Cyclopenta[g]pyrazolo[1,5-a]pyrimidines exhibit envelope conformations with puckering amplitudes (Q) up to 0.5 Å . The imidazo[1,5-a]pyrimidine core may adopt a flatter conformation due to reduced steric hindrance.
  • Dihedral Angles : In , aryl rings form dihedral angles of 3.6–14.5° with the heterocyclic plane . The 6-phenyl group in the target compound may adopt similar near-coplanar arrangements, optimizing conjugation.

Biological Activity

2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClN₃, with a molecular weight of 233.69 g/mol. The compound features a fused bicyclic structure that enhances its biological activity through interactions with various molecular targets.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of receptor signaling pathways. It has been shown to inhibit protein kinases, which are crucial in various cellular processes and diseases, particularly cancers. For instance, studies indicate that it effectively inhibits Pim-1 kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

Anticancer Activity

Research has demonstrated the potential of this compound as an anticancer agent. In vitro studies revealed that this compound can impair cell survival in various cancer cell lines, including HCT-116 colorectal carcinoma cells . The compound's ability to interfere with kinase-mediated pathways positions it as a promising candidate for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidineC₁₃H₁₀ClN₃Different chlorine position; potential kinase inhibitor
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidineC₂₀H₁₆ClN₃Enhanced reactivity due to benzyl group; studied for inflammation and neurodegeneration

This table highlights that while many derivatives share structural similarities, the specific substitution patterns significantly influence their biological activities.

Inhibition Studies

A study focused on the inhibition of FLT3-ITD kinase in acute myeloid leukemia demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit varying degrees of potency against recombinant kinases. Although some compounds showed poor potency (GI50 > 10 μM), others displayed submicromolar activities against specific targets . This underscores the importance of structural modifications in enhancing biological efficacy.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting potential antimicrobial activity. A comparative analysis indicated that certain imidazo[1,5-a]pyrimidines exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and substituted carbonyl precursors. Key steps include nucleophilic substitution at the chloro position and cyclization under reflux conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl), catalysts (e.g., acetic acid), and reaction times (typically 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield improvements (up to 70%) are achievable through controlled temperature gradients (80–110°C) and inert atmospheres .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the imidazo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (methyl groups at δ 2.3–2.5 ppm). Use deuterated DMSO or CDCl3 as solvents .
  • IR Spectroscopy : Identify C-Cl stretches (~650 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to validate the heterocyclic structure .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 284.05) and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DOE) principles optimize synthesis while minimizing byproduct formation?

  • Methodological Answer : Apply factorial designs to evaluate variables:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (5–15 mol%).
  • Response Variables : Yield, purity (HPLC), and byproduct levels.
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, solvent polarity (p < 0.05) may dominate reaction efficiency. Central Composite Designs (CCD) can pinpoint optimal conditions (e.g., 100°C, 10 mol% catalyst) to reduce impurities like uncyclized intermediates .

Q. What computational methods predict reactivity and regioselectivity in derivative synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic attack at C-2 vs. C-6). Basis sets like B3LYP/6-31G(d) model transition states for regioselective chloro-substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
  • Impurity Profiling : Use HPLC-MS to verify compound purity (>98%) and rule out byproduct interference .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. What strategies elucidate metabolic pathways in pharmacokinetic studies?

  • Methodological Answer :

  • Radiolabeled Tracers : Synthesize 14C-labeled analogs to track metabolites via scintillation counting.
  • In Vitro Models : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites using LC-QTOF-MS. Identify phase I (oxidation) and phase II (glucuronidation) products .

Q. How can chiral chromatography resolve stereochemical complexities in derivatives?

  • Methodological Answer :

  • Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases (hexane/isopropanol, 90:10).
  • Hyphenated Techniques : Couple with CD (circular dichroism) detectors to assign absolute configurations. Validate enantiomer ratios (>99% ee) via peak integration .

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